molecular formula C8H8N2O2S2 B1682880 Thiolutin CAS No. 87-11-6

Thiolutin

Cat. No.: B1682880
CAS No.: 87-11-6
M. Wt: 228.3 g/mol
InChI Key: MHMRAFONCSQAIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiolutin is a potent inhibitor of bacterial and yeast RNA polymerases . It has been found to inhibit in vitro RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) . The primary target of this compound is RNA Polymerase II (Pol II) .

Mode of Action

This compound interacts with its target, RNA Polymerase II, by directly inhibiting its function . This inhibition requires both the presence of Mn2+ and appropriate reduction of this compound as excess DTT abrogates its effects . If inhibition is bypassed, pause prone, defective elongation can be observed in vitro .

Biochemical Pathways

This compound appears to affect multiple cellular pathways, including glucose metabolism, Tor signaling, Hog/MAPK pathway signaling, P body formation, mRNA degradation, the oxidative stress response, and proteasome activity . It causes oxidation of thioredoxins in vivo and induces oxidative stress .

Pharmacokinetics

It is known that this compound is a sulfur-containing antibiotic , which suggests that it may have certain ADME properties common to other sulfur-containing compounds

Result of Action

The result of this compound’s action is the inhibition of transcription, which is a critical process for the expression of genes . By inhibiting RNA Polymerase II, this compound disrupts the synthesis of mRNA, which in turn affects protein synthesis .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Additionally, this compound’s inhibitory activity requires both appropriate reduction of this compound and the presence of Mn2+ . These interactions suggest that the presence and concentrations of these metals in the environment could influence the action of this compound.

Preparation Methods

Thiolutin is produced through submerged fermentation by several strains of Streptomycetes luteosporeus . The fermentation process involves cultivating the Streptomycetes in a nutrient-rich medium under controlled conditions to promote the production of this compound. The compound is then extracted and purified from the fermentation broth.

Comparison with Similar Compounds

Thiolutin is similar to other dithiolopyrrolone compounds, such as holomycin . Both compounds feature an intra-molecular and redox-sensitive disulfide bond and exhibit metal chelation properties . this compound is unique in its ability to inhibit RNA polymerase II transcription initiation directly, whereas holomycin’s mode of action is primarily through metal chelation .

Similar Compounds

  • Holomycin
  • Aureothricin (a by-product during this compound fermentation)

This compound’s unique combination of transcription inhibition and metal chelation properties makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRAFONCSQAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040624
Record name Thiolutin
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Molecular Weight

228.3 g/mol
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Physical Description

Solid
Record name Thiolutin
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Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg
Record name Thiolutin
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Solubility

0.21 mg/mL
Record name Thiolutin
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CAS No.

87-11-6
Record name Thiolutin
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Record name Thiolutin
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Record name N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)
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Record name THIOLUTIN
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Record name Thiolutin
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Melting Point

273 - 276 °C
Record name Thiolutin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of thiolutin?

A1: this compound exerts its antibacterial activity by inhibiting RNA synthesis, primarily through direct interaction with RNA polymerase II (Pol II) [, , , , , , ].

Q2: How does this compound interact with RNA polymerase II?

A2: this compound requires both manganese ions (Mn2+) and an appropriately reduced form for optimal inhibition of Pol II. It appears to interfere with transcription initiation, and when bypassing initiation, leads to defective elongation with increased pausing [, , ]. This inhibition can be reversed by the presence of excess dithiothreitol (DTT) [, ].

Q3: Are there other cellular targets of this compound?

A3: Beyond its direct effect on Pol II, this compound has been shown to:

  • Chelate zinc ions (Zn2+) [, , ].
  • Interact with other metals, including copper (Cu2+) and manganese (Mn2+) [, ].
  • Cause oxidation of thioredoxins, suggesting a role in inducing oxidative stress [, , ].
  • Impact metal homeostasis in vivo, particularly for Zn2+, Cu2+, and Mn2+ [, ].
  • Reduce paxillin levels in human umbilical vein endothelial cells (HUVECs), contributing to its anti-angiogenic effects [].
  • Interact with the BRISC deubiquitinating enzyme complex, specifically inhibiting the NLRP3 inflammasome [].
  • Inhibit the deubiquitinase PSMD14, facilitating SNAIL degradation and exhibiting antitumor activity in esophageal squamous cell carcinoma [].

Q4: How does this compound impact the heat shock response in yeast?

A4: this compound, along with other common yeast research procedures like spheroplasting and the use of 1,10-phenanthroline, can induce the heat shock response in Saccharomyces cerevisiae []. This compound, specifically, significantly increases the RNA levels of heat shock genes such as HSP82, SSA4, and HSP26. This induction appears to occur at the transcriptional level [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C8H8N2O2S2 and a molecular weight of 232.3 g/mol.

Q6: What are the key structural features of this compound?

A6: this compound belongs to the dithiolopyrrolone class of natural products, characterized by the pyrrolinonodithiole core structure (4H-[1,2]dithiolo[4,3-b]pyrrol-5-one). Key structural features include a disulfide bond within a five-membered ring, an endocyclic amide, and an N-acetyl group [, ].

Q7: How does the structure of this compound differ from holomycin?

A7: this compound and holomycin share the same core dithiolopyrrolone structure. The key difference lies in an N-methyl group present at the endocyclic amide of this compound, which is absent in holomycin [, ].

Q8: How does the N-methylation of holomycin to this compound affect its activity?

A8: The addition of the N-methyl group to holomycin, yielding this compound, significantly impacts its antifungal activity. This compound exhibits antifungal properties, while holomycin does not [].

Q9: What is the significance of the N-acyl group in this compound and its analogs?

A9: The N-acyl group in this compound and its analogs plays a crucial role in their biological activity. Variations in this acyl group contribute to the diversity of dithiolopyrrolone derivatives and their spectrum of activity [].

Q10: Can the dithiolopyrrolone structure be modified to create new analogs?

A10: Yes, research has focused on biosynthetic engineering and chemical modification of the dithiolopyrrolone core to generate novel analogs with improved bioactivity and reduced toxicity [, , ].

Q11: What is known about the stability of this compound?

A11: this compound's activity is dependent on its redox state; an appropriately reduced form is required for optimal inhibition of Pol II [, ]. Excess DTT can abrogate its inhibitory effects, suggesting sensitivity to reducing conditions [, ].

Q12: Are there formulation strategies to improve this compound's stability or bioavailability?

A12: While specific formulation strategies for this compound are not extensively discussed in the provided research, the development of this compound derivatives, like holomycin, with potentially reduced toxicity suggests ongoing efforts to optimize its therapeutic properties []. Further research in this area is crucial for its clinical translation.

Q13: What cell-based assays have been used to study this compound's activity?

A13: this compound's activity has been investigated in various cell-based assays, including:

  • Assessment of its impact on human umbilical vein endothelial cell (HUVEC) adhesion to vitronectin, revealing its anti-angiogenic properties [].
  • Examination of its effects on Saccharomyces cerevisiae, demonstrating inhibition of RNA and protein synthesis [, ].
  • Evaluation of its activity against a panel of bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus Calmette–Guérin (BCG), and Mycobacterium tuberculosis, showing potent antibacterial effects [].
  • Testing against Candida albicans, indicating antifungal activity [, ].

Q14: What animal models have been used to study this compound?

A14: this compound's efficacy has been evaluated in several animal models, including:

  • Mouse dorsal air sac assay, demonstrating suppression of tumor cell-induced angiogenesis [].
  • Mouse models of inflammatory diseases, such as lipopolysaccharide-induced sepsis, monosodium urate–induced peritonitis, experimental autoimmune encephalomyelitis, cryopyrin-associated periodic syndromes (CAPS), and methionine-choline–deficient diet-induced nonalcoholic fatty liver disease, showing therapeutic potential by inhibiting NLRP3 inflammasome activation [].

Q15: Are there known mechanisms of resistance to this compound?

A15: Research suggests that this compound resistance might be linked to mutations in:

  • The thioredoxin system in Staphylococcus aureus [].
  • The glutaredoxin system in Escherichia coli [].

Q16: What is known about the toxicity profile of this compound?

A16: While this compound exhibits potent biological activity, its toxicity profile remains an area of investigation. Research suggests that holomycin, a this compound derivative, might possess reduced toxicity compared to this compound, highlighting the potential for developing safer analogs [].

Q17: Are there any known long-term effects of this compound exposure?

A17: The provided research does not offer detailed information about the long-term effects of this compound exposure. Further investigations are necessary to fully characterize its safety profile for potential therapeutic applications.

Q18: What analytical techniques have been used to study this compound?

A18: A variety of analytical techniques have been employed in this compound research, including:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in elucidating the structure of this compound and its derivatives [, , ].
  • Chromatography: Paper chromatography and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) have been utilized to isolate, identify, and characterize this compound from microbial sources [, ].
  • Molecular Biology Techniques: Northern blotting has been extensively used to study the effect of this compound on mRNA levels and decay rates [, , , , , , ].
  • Biochemical Assays: Ubiquitin-AMC assays have been employed to evaluate the inhibitory effect of this compound on deubiquitinating enzymes like PSMD14 [].

Q19: Have computational methods been used to study this compound?

A19: Yes, computational studies, particularly docking simulations using AutoDock Vina, have been performed on this compound derivatives to investigate their interactions with the Hepatitis C Virus RNA Dependent RNA Polymerase (RdRP) [].

Q20: When was this compound first discovered, and what are the key milestones in its research?

A20: this compound, originally named aureothricin, was first isolated from Streptomyces thioluteus in the 1940s []. Key milestones in this compound research include:

  • Early Studies (1940s-1970s): Initial research focused on its isolation, identification, and broad-spectrum antimicrobial activity [, ].
  • Mechanism of Action (1970s-1990s): Studies identified RNA polymerase as a primary target, with particular emphasis on its inhibition of RNA synthesis in bacteria and yeast [, , , ].
  • Structure-Activity Relationships (1990s-2000s): Research explored the structure-activity relationships of this compound and its analogs, highlighting the importance of the N-acyl group and other structural modifications for its biological activity [, ].
  • New Targets and Applications (2010s-Present): Recent studies have unveiled novel targets of this compound, including deubiquitinating enzymes involved in cancer and inflammatory diseases, opening new avenues for its therapeutic application [, , ].

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